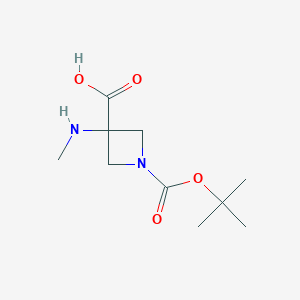

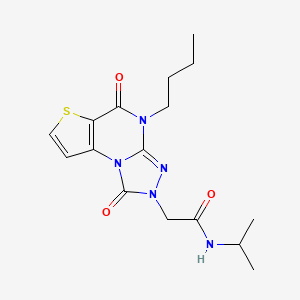

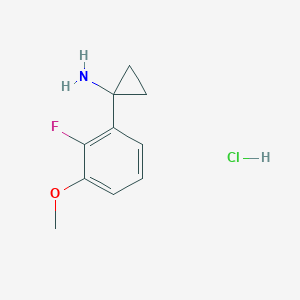

![molecular formula C10H20N2O2 B2514032 Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate CAS No. 2353069-40-4](/img/structure/B2514032.png)

Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of amines and other biologically active compounds. These compounds are characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can serve as a protective group for amines during chemical reactions.

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds involves various strategies. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used for the asymmetric synthesis of amines . Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . An iodolactamization step is key in the enantioselective synthesis of certain tert-butyl carbamates . Moreover, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles to yield functionalized carbamates .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates typically includes a tert-butyl group, a carbamate group, and various substituents depending on the specific compound being synthesized. The tert-butyl group is known for its steric bulk, which can influence the reactivity and selectivity of the carbamate during chemical transformations. The carbamate nitrogen can participate in the formation of C-N bonds, which is a common feature in the synthesis of these compounds .

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions. They can act as intermediates in the synthesis of amines, where the tert-butyl group serves as a chiral directing group and can be cleaved off after nucleophilic addition . They can also behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . In multicomponent reactions, tert-butyl carbamates can be involved in sequential C-N bond formations . The reactivity of these compounds can be further manipulated through reactions such as iodolactamization and reactions with lithium powder in the presence of various electrophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts steric hindrance, which can affect the solubility and reactivity of the compound. The carbamate group is polar and can engage in hydrogen bonding, influencing the compound's solubility in various solvents. The stability of tert-butyl carbamates under different conditions is also an important consideration, especially when used as intermediates in synthesis or as protective groups .

Scientific Research Applications

Decomposition and Environmental Remediation

Research has explored the decomposition of MTBE, a compound structurally related to tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate, indicating potential environmental remediation applications. Hsieh et al. (2011) discussed the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE, potentially offering a method for the environmental management of related compounds (Hsieh et al., 2011).

Synthetic Applications

The synthesis and application of chiral sulfinamides, such as tert-butanesulfinamide, in asymmetric N-heterocycle synthesis suggest a synthetic utility for tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate in producing structurally diverse organic molecules. Philip et al. (2020) highlighted this approach, offering pathways to synthesize natural products and therapeutic compounds (Philip et al., 2020).

Bioremediation and Natural Attenuation

The biodegradation and fate of ether oxygenates like MTBE in soil and groundwater, reviewed by Thornton et al. (2020), provide insights into the microbial degradation pathways that could also apply to related carbamates. This knowledge aids in understanding the environmental behavior of such compounds and their potential for bioremediation (Thornton et al., 2020).

Material Science and Polymer Applications

Pulyalina et al. (2020) focused on the use of polymer membranes for the purification of fuel oxygenate additives, highlighting the relevance of membrane technology in separating and purifying compounds similar to tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate from mixtures. This research demonstrates the importance of such compounds in enhancing fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).

properties

IUPAC Name |

tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-8(7-11)5-6-12-9(13)14-10(2,3)4/h1,5-7,11H2,2-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKCGDJHWJHYJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=C)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[3-(aminomethyl)but-3-enyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

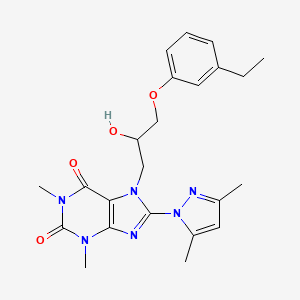

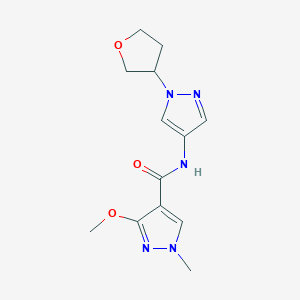

![8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513954.png)

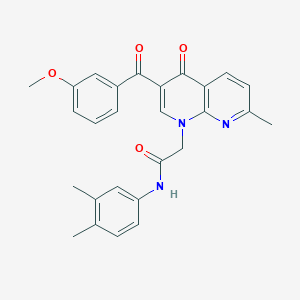

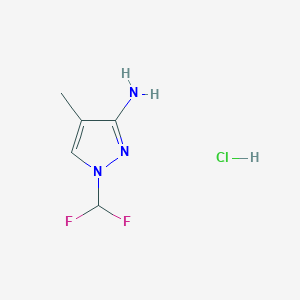

![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)

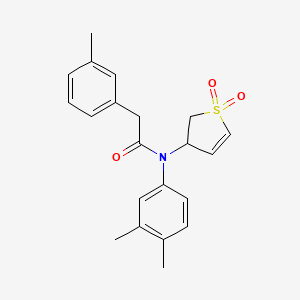

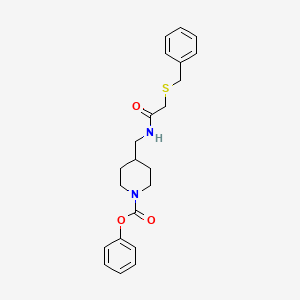

![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)

![2-[(3,4-Dichloroanilino)methyl]benzenol](/img/structure/B2513967.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2513970.png)